N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluoro-substituted pyrazole core linked via a methylene bridge to a second pyrazole ring bearing an isopropyl group. Its molecular formula is C₁₂H₂₀FN₅ (calculated average mass: 261.33 g/mol). Pyrazole derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13;/h5-6,8,14H,7H2,1-4H3;1H |
InChI Key |
MQBXSWLHPYLQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives with fluorinated reagents. One common method involves the use of hydrazine-coupled pyrazoles, which are synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and related pyrazole derivatives:
Key Observations:
Substituent Effects: The isopropyl group in the target compound (vs. Fluoro (target compound) vs. chloro () substituents alter electronic properties: Fluorine’s electronegativity may improve metabolic stability in pharmaceuticals compared to chlorine .
Functional Applications :
Pharmacological and Material Performance Insights
While direct pharmacological data for the target compound are unavailable, comparisons with analogs suggest:
- Bioactivity : Pyrazole amines often target enzymes (e.g., kinases) or receptors. The isopropyl group may enhance selectivity for hydrophobic binding pockets .
- Energetic Materials : ’s compound outperforms HMX (a standard explosive) in detonation velocity and thermal stability, highlighting the impact of nitro/tetrazole functionalization .
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antiparasitic , anti-inflammatory , and anticancer treatments.
Chemical Structure and Properties
The compound's unique structure includes a fluorine atom at the 5-position of the pyrazole ring and an isopropyl group, which may influence its biological properties. The molecular formula is with a molecular weight of 305.76 g/mol .
Antiparasitic Activity
Research indicates that this compound exhibits significant antileishmanial and antimalarial effects. These activities are attributed to the compound's ability to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms .
Anti-inflammatory Effects
The compound has shown potential in inhibiting enzymes involved in inflammatory processes. This suggests applications in treating conditions characterized by excessive inflammation .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, it has been tested against various cancer cell lines, showing promising results:
These findings indicate that the compound may induce cytotoxicity and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways.
- Disruption of Cellular Processes : By inhibiting key enzymes, the compound can disrupt cellular processes essential for pathogen survival and cancer cell proliferation.
Case Studies
Several studies have investigated the efficacy of this compound against various diseases:
- Antileishmanial Activity : In vitro studies demonstrated that the compound effectively inhibited Leishmania species growth by disrupting their metabolic pathways.
- Anticancer Studies : A series of experiments showed that the compound significantly reduced cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
